2-(Octadec-9-EN-1-YL)phenol
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Overview
Description
2-(Octadec-9-EN-1-YL)phenol is an organic compound that belongs to the class of phenols It is characterized by a long aliphatic chain attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadec-9-EN-1-YL)phenol typically involves the nucleophilic aromatic substitution of a halogenated phenol with an aliphatic chain containing a double bond. One common method is the reaction of 4-bromophenol with 9-octadecen-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Octadec-9-EN-1-YL)phenol undergoes various chemical reactions, including:
Reduction: The double bond in the aliphatic chain can be reduced to a single bond using hydrogenation with catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Quinones
Reduction: Saturated aliphatic chain derivatives
Substitution: Alkylated or acylated phenols
Scientific Research Applications
2-(Octadec-9-EN-1-YL)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-(Octadec-9-EN-1-YL)phenol involves its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The phenolic group can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Tridecyl phenol: Similar structure with a shorter aliphatic chain.
(Z)-3-(Heptadec-10-en-1-yl) phenol: Similar structure with a different aliphatic chain length.
Octadec-9-en-1-ol: Contains a similar aliphatic chain but lacks the phenolic group.
Uniqueness
2-(Octadec-9-EN-1-YL)phenol is unique due to its combination of a long aliphatic chain and a phenolic group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological systems in unique ways.
Properties
CAS No. |
877061-65-9 |
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Molecular Formula |
C24H40O |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
2-octadec-9-enylphenol |
InChI |
InChI=1S/C24H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)25/h9-10,18-19,21-22,25H,2-8,11-17,20H2,1H3 |
InChI Key |
ONHMWXJSVBNXOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC1=CC=CC=C1O |
Origin of Product |
United States |
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